(5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;chloride
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Overview
Description
(5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;chloride is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and a tetrahydronaphthalene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;chloride typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the phenyl group, and the construction of the tetrahydronaphthalene core. Common synthetic routes may include:
Formation of Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Phenyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the phenyl group.
Construction of Tetrahydronaphthalene Core: This can be done through cyclization reactions, often using catalysts to facilitate the formation of the desired ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
(5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;chloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, (5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;chloride may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. This can lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various industrial applications.
Mechanism of Action
The mechanism of action of (5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one, share structural similarities with (5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;chloride.
Phenyl-Substituted Compounds: Compounds with phenyl groups, such as phenylalanine, also share some structural features.
Uniqueness
What sets this compound apart is its combination of a pyrrolidine ring, a phenyl group, and a tetrahydronaphthalene core. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
(5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO2.ClH/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1H/t26-,28-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWYWKVSAHDQRB-SEDDDLTMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[NH+](C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[NH+](C1)CCOC2=CC=C(C=C2)[C@@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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